molecular formula C11H14ClN5O3 B12778775 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate CAS No. 134749-18-1

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate

Cat. No.: B12778775
CAS No.: 134749-18-1
M. Wt: 299.71 g/mol
InChI Key: ORBCKUIUFKIKQG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

The compound crystallizes in the monoclinic space group P 2₁/c, with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 112.5°. The quinazoline core adopts a nearly planar conformation, with dihedral angles between the aromatic system and substituents ranging from 39.7° to 63.0°. Key bond lengths include the C4–N semicarbazido linkage at 1.34 Å and C2–O methoxy bonds averaging 1.42 Å.

The molecular formula C₁₁H₁₄ClN₅O₅·2H₂O corresponds to a molar mass of 367.73 g/mol. X-ray diffraction data reveal two crystallographically independent water molecules occupying specific lattice sites, forming hydrogen bonds with the hydrochloride counterion and semicarbazido moiety.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P 2₁/c
Unit cell volume 1356 ų
Z value 4
Density (calc.) 1.512 g/cm³
R factor 0.063

Comparative Analysis of Quinazoline Core Modifications

Substituent effects at the C4 position significantly influence molecular packing and electronic properties. Replacing chlorine with semicarbazido groups increases hydrogen-bonding capacity from 2 to 5 potential donors per molecule. Methoxy groups at C6/C7 positions enhance planarity compared to unmethylated analogs, reducing dihedral angle distortion by 18–22%.

Table 2: Substituent Effects on Quinazoline Derivatives

Derivative C4 Substituent Avg. π–π Distance (Å) H-Bond Donors
Chloroquinazoline Cl 3.45 2
Semicarbazido NHCONH₂ 3.28 5
Trifluoromethyl CF₃ 3.51 3

The hydrochloride counterion induces dipole stabilization through N⁺–H···Cl⁻ interactions (2.89–3.12 Å), contrasting with neutral analogs that rely solely on van der Waals forces.

Hydrogen Bonding Network in Hydrated Crystal Lattice

The dihydrate structure features four distinct hydrogen-bonding motifs:

  • N–H···O water bridges (2.76–2.94 Å)
  • O–H···Cl⁻ ion coordination (3.01–3.15 Å)
  • Intermolecular N–H···N quinazoline interactions (2.89 Å)
  • Water-water hydrogen bonds (2.82 Å)

These interactions generate a three-dimensional framework with 6.7 kJ/mol stabilization energy per hydrogen bond, as calculated from thermal displacement parameters. The water molecules occupy channels parallel to the b-axis, creating a hydration sphere that reduces chloride ion mobility by 40% compared to anhydrous forms.

Table 3: Hydrogen Bond Geometry

Donor–Acceptor Distance (Å) Angle (°) Symmetry Operation
N4–H···O1W 2.81 156 x, y, z
O1W–H···Cl1 3.04 147 -x+1, y+½, -z+1
O2W–H···N3 2.89 162 x, -y+½, z+½

π–π stacking between quinazoline rings occurs at 3.28 Å interplanar spacing, contributing additional stabilization energy of 12.3 kJ/mol per stacking interaction. The combined hydrogen bonding and aromatic interactions produce a cohesive energy density of 298 kJ/mol per unit cell, explaining the compound's high melting point (268–271°C decomp.).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

134749-18-1

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

[(6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride

InChI

InChI=1S/C11H13N5O3.ClH/c1-18-8-3-6-7(4-9(8)19-2)13-5-14-10(6)15-16-11(12)17;/h3-5H,1-2H3,(H3,12,16,17)(H,13,14,15);1H

InChI Key

ORBCKUIUFKIKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NNC(=O)N)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate typically involves the reaction of 6,7-dimethoxyquinazoline with semicarbazide hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of quinazoline derivatives, including 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate. Research indicates that compounds containing quinazoline structures exhibit significant antibacterial properties against various pathogens. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro. It was tested against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .
  • Fungal Activity : In addition to bacterial activity, quinazoline derivatives have also been evaluated for antifungal properties. The compound exhibited varying degrees of effectiveness against fungal strains like Candida albicans and Penicillium chrysogenum, indicating its broad-spectrum antimicrobial potential .

Anticancer Properties

Quinazoline derivatives are known for their anticancer activities, and this compound is no exception. The following aspects are noteworthy:

  • Mechanism of Action : The compound is believed to interfere with cellular processes in cancer cells, potentially inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Research suggests that the incorporation of the semicarbazide moiety enhances its biological activity by modifying the interaction with biological targets .
  • Cell Line Studies : Various studies have utilized different cancer cell lines to assess the efficacy of this compound. Results indicate promising cytotoxic effects, warranting further investigation into its mechanisms and therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by semicarbazone formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival . This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s quinazoline core differs from benzodithiazine derivatives in and , which feature a sulfur-containing dithiazine ring system. Key distinctions include:

  • Substituents : The methoxy groups in the target compound contrast with chloro and methyl groups in 6-chloro-7-methyl benzodithiazine () and a carboxylate ester in compound 15 ().
  • Functional Groups : The semicarbazido group (NH₂–NH–CO–NH₂) in the target compound shares similarities with hydrazine derivatives in , which exhibit antioxidant activity due to NH and C=N bonds .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Quinazoline 6,7-dimethoxy, 4-semicarbazido Semicarbazide, hydrochloride
6-Chloro-7-methyl benzodithiazine Benzodithiazine 6-Cl, 7-CH₃ Hydrazino, SO₂
Compound 15 () Benzodithiazine 7-COOCH₃ Carboxylate ester, hydrazino
Hydrazinecarbothioamides () Triazole-thione Varied aryl groups NH, C=S, C=N
Physicochemical Properties
  • Melting Points: Benzodithiazine derivatives in and exhibit high decomposition temperatures (310–319°C), attributed to strong intermolecular interactions from SO₂ and hydrazino groups. The target compound’s dihydrate form may lower its melting point compared to anhydrous analogs, as seen in oxalic acid dihydrate .
  • Hydration Effects : Dihydrate salts like zinc salicylate dihydrate () show improved crystallinity and stability, suggesting similar advantages for the target compound.

Table 2: Physicochemical Properties

Compound Melting Point (°C) Hydration Status Stability Notes
Target Compound Not reported Dihydrate Likely enhanced crystallinity
6-Chloro-7-methyl benzodithiazine 318–319 (dec.) Anhydrous High thermal stability
Oxalic acid dihydrate () 101–102 Dihydrate Stable crystalline form
Spectroscopic Characteristics
  • IR Spectroscopy : The target compound’s semicarbazido group may show NH stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹), contrasting with SO₂ peaks (1310–1165 cm⁻¹) in benzodithiazines .
  • NMR Spectroscopy : Methoxy groups (δ ~3.8–4.0 ppm in ¹H-NMR) would differ from methyl (δ 2.45 ppm in ) or carboxylate esters (δ 3.92 ppm in ).

Table 3: Key Spectral Data

Compound IR Peaks (cm⁻¹) ¹H-NMR Features (δ ppm)
Target Compound NH ~3300, C=O ~1650 (hyp.) OCH₃ ~3.8–4.0 (hyp.)
6-Chloro-7-methyl benzodithiazine SO₂ 1165–1340 CH₃ 2.45, N=CH 8.37
Hydrazinecarbothioamides () C=S ~1200 NH ~10.0–10.25

Biological Activity

6,7-Dimethoxy-4-semicarbazidoquinazoline hydrochloride dihydrate is a quinazoline derivative characterized by the presence of methoxy groups at the 6 and 7 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN5O3\text{C}_{12}\text{H}_{16}\text{ClN}_5\text{O}_3

This structure includes two methoxy groups and a semicarbazido moiety, contributing to its biological properties.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory activities of quinazoline derivatives. For instance, compounds related to 6,7-Dimethoxy-4-semicarbazidoquinazoline have shown promising results against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Specific derivatives exhibited IC50 values as low as 3.5 nM, indicating strong inhibition potential compared to reference compounds such as cabozantinib .

Table 1: Inhibitory Potency of Quinazoline Derivatives

CompoundTarget EnzymeIC50 (nM)
7aVEGFR-218.9
7kVEGFR-23.5
7mVEGFR-24.8
CabozantinibVEGFR-23.6

Anticancer Activity

The compound's potential in oncology is notable, particularly regarding its effects on hypoxia-inducible factors in solid tumors. Inhibition of human carbonic anhydrase IX (hCA IX) has been identified as a viable target for cancer therapies. Studies have shown that derivatives with specific substitutions can significantly suppress tumor growth and metastasis by inhibiting hCA IX .

Cardiovascular Effects

Research has also indicated that certain quinazoline derivatives can exhibit cardiotonic activity. Specifically, the synthesis of related compounds has led to findings that suggest improved cardiac function through modulation of calcium ion channels, although detailed studies on 6,7-Dimethoxy-4-semicarbazidoquinazoline specifically are still emerging .

Case Studies

  • VEGFR-2 Inhibition : A study evaluating various quinazoline derivatives demonstrated that modifications at the methoxy positions significantly enhanced inhibitory activity against VEGFR-2, suggesting that structural optimization can lead to more potent anticancer agents .
  • Anticancer Mechanism : Another investigation into the mechanism of hCA IX inhibition revealed that compounds similar to 6,7-Dimethoxy-4-semicarbazidoquinazoline could effectively reduce tumor cell proliferation under hypoxic conditions, highlighting their potential application in cancer treatment strategies .

Q & A

Q. Critical Parameters :

  • POCl₃ Handling : Requires anhydrous conditions and strict temperature control to avoid side reactions.
  • Hydration Control : Monitor water content during recrystallization to ensure consistent dihydrate formation .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is required:

  • X-ray Diffraction (XRD) : Resolve crystal structure, hydrogen bonding (e.g., hydrate stability), and lattice energy (critical for bioavailability studies) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for methoxy and semicarbazido groups) and hydrate stoichiometry .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₅O₄·HCl·2H₂O) and rule out impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior (e.g., water loss at 100–120°C) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
While acute toxicity data are limited, adopt precautions for similar quinazolines:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in structurally related compounds) .
  • Ventilation : Use fume hoods during synthesis (POCl₃ releases toxic HCl gas) .
  • Storage : Keep in airtight containers at 2–8°C, protected from light (prevents hydrate decomposition) .
  • Waste Disposal : Neutralize acidic residues before disposal (e.g., with sodium bicarbonate) .

Basic: How does hydration affect the compound’s stability and solubility?

Methodological Answer:

  • Stability : The dihydrate form enhances crystalline stability but may deliquesce under high humidity. Monitor via TGA/DSC to detect phase transitions .
  • Solubility : Hydration reduces lipophilicity (logP ~1.8 for similar hydrates), improving aqueous solubility but potentially lowering membrane permeability .
  • Experimental Design : Compare dissolution rates of anhydrous vs. dihydrate forms in buffered solutions (pH 1–7.4) to model bioavailability .

Advanced: How to resolve contradictions in reported synthetic yields for quinazoline derivatives?

Methodological Answer:
Yield discrepancies often arise from:

  • Reagent Purity : Impurities in formamide or semicarbazide alter reaction kinetics (validate via HPLC before use) .
  • Hydration Control : Unaccounted water in solvents (e.g., ethanol) may prematurely hydrolyze intermediates. Use Karl Fischer titration to ensure solvent dryness .
  • Case Study : In one protocol, substituting triphosgene with phosgene increased yields by 15% but introduced safety risks . Mitigate via flow chemistry or in situ monitoring.

Advanced: What computational methods predict interactions between the semicarbazido group and biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to tyrosine kinase receptors (common quinazoline targets). Focus on hydrogen bonds between the semicarbazido NH and catalytic lysine residues .
  • MD Simulations : Simulate hydration shells around the dihydrate to assess solvent effects on binding (e.g., GROMACS with TIP3P water model) .
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays to refine force field parameters .

Advanced: How to optimize HPLC methods for quantifying trace impurities in this compound?

Methodological Answer:

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) for polar impurities.
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 50:50 over 20 min) improves resolution of hydrazide byproducts .
  • Detection : UV at 254 nm (quinazoline absorption maxima). Validate method per ICH Q2(R1) guidelines, including LOD/LOQ (<0.1% for genotoxic impurities) .

Advanced: Why do conflicting reports exist about the compound’s photostability?

Methodological Answer:

  • Light Source Variability : Studies using UV-B vs. UV-A lamps report differing degradation rates. Standardize with ICH Q1B photostability testing conditions .
  • Hydration Role : Dihydrate forms may act as "inner filters," absorbing UV and protecting the core. Compare degradation kinetics of hydrated vs. anhydrous forms .
  • Mitigation : Add antioxidants (e.g., BHT) or use amber glassware during storage to suppress free radical pathways .

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